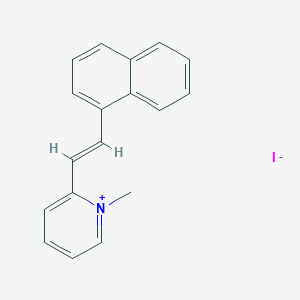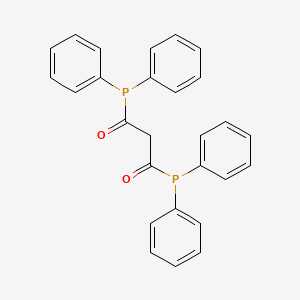
1-Methyl-2-(2-(naphthalen-1-yl)vinyl)pyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(2-(naphthalen-1-yl)vinyl)pyridin-1-ium iodide is a chemical compound with the molecular formula C18H16IN It is known for its unique structure, which includes a pyridinium ion linked to a naphthalene moiety via a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(2-(naphthalen-1-yl)vinyl)pyridin-1-ium iodide typically involves the reaction of 1-methylpyridinium iodide with 2-(naphthalen-1-yl)vinyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-(2-(naphthalen-1-yl)vinyl)pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The vinyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced pyridinium derivatives.
Substitution: Formation of substituted vinylpyridinium compounds.
Scientific Research Applications
1-Methyl-2-(2-(naphthalen-1-yl)vinyl)pyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(2-(naphthalen-1-yl)vinyl)pyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The vinyl group and naphthalene moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(2-pyren-1-yl-vinyl)-pyridinium iodide: A similar compound with a pyrene moiety instead of naphthalene.
N1-(2-pyridinylmethyl)-N2-(2-methyl-1-naphthyl)oxalamide: Another compound with a naphthalene and pyridine structure.
Uniqueness
1-Methyl-2-(2-(naphthalen-1-yl)vinyl)pyridin-1-ium iodide is unique due to its specific combination of a pyridinium ion, vinyl group, and naphthalene moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
CAS No. |
36098-48-3 |
|---|---|
Molecular Formula |
C18H16IN |
Molecular Weight |
373.2 g/mol |
IUPAC Name |
1-methyl-2-[(E)-2-naphthalen-1-ylethenyl]pyridin-1-ium;iodide |
InChI |
InChI=1S/C18H16N.HI/c1-19-14-5-4-10-17(19)13-12-16-9-6-8-15-7-2-3-11-18(15)16;/h2-14H,1H3;1H/q+1;/p-1/b13-12+; |
InChI Key |
YDBPTWNNICMYPY-UEIGIMKUSA-M |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=C/C2=CC=CC3=CC=CC=C32.[I-] |
Canonical SMILES |
C[N+]1=CC=CC=C1C=CC2=CC=CC3=CC=CC=C32.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2,3-Dibromopropoxy)methyl]benzene](/img/structure/B14130154.png)

![1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14130157.png)

![4-[(4-Phenyl-1-piperidinyl)methyl]-benzenamine](/img/structure/B14130163.png)



![Urea, N-[3,4-dihydro-4-(1H-iMidazol-5-ylMethyl)-2H-1-benzopyran-6-yl]-N-ethyl-N'-Methyl-](/img/structure/B14130172.png)
![1,2,3,4,4a,5,8,9,10,10a-decahydrobenzo[g]quinolin-6(7H)-one](/img/structure/B14130179.png)


